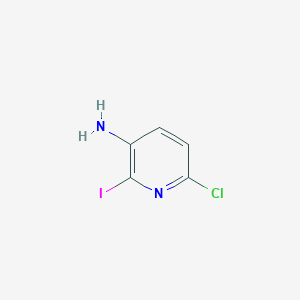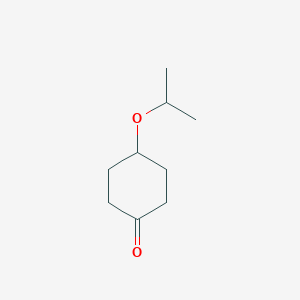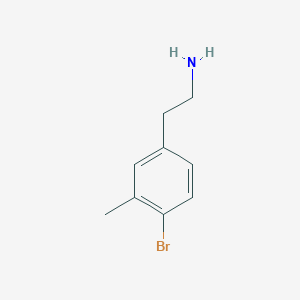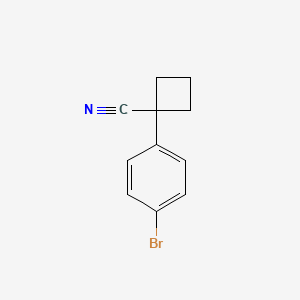
1-(4-Bromophenyl)cyclobutanecarbonitrile
概要
説明
“1-(4-Bromophenyl)cyclobutanecarbonitrile” is a chemical compound used in scientific research. It has a CAS Number of 485828-58-8 and a molecular weight of 236.11 . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “1-(4-Bromophenyl)cyclobutanecarbonitrile” is C11H10BrN . The InChI code is 1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 . The canonical SMILES representation is C1CC(C1)(C#N)C2=CC=C(C=C2)Br .Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)cyclobutanecarbonitrile” has a molecular weight of 236.11 g/mol . It has a topological polar surface area of 23.8 Ų . The compound has a rotatable bond count of 1 . It has a complexity of 228 . The compound is colorless or white to yellow solid or semi-solid or lump or liquid .科学的研究の応用
1. Use in Polymer Synthesis
1-(4-Bromophenyl)cyclobutanecarbonitrile plays a role in the synthesis of square-grid polymers. Harrison et al. (1997) explored the synthesis of (cyclobutadiene)cyclopentadienylcobalt derivatives, which included 4-bromophenyl as a substituent. These compounds are crucial for developing square-grid polymers through two-dimensional cross-linking polymerization, indicating a potential application in advanced polymer materials (Harrison, Brotin, Noll, & Michl, 1997).
2. Antibacterial Properties
The compound has been studied for its antibacterial properties. Khan (2017) synthesized a compound using 4-bromophenyl which demonstrated superior antibacterial activity compared to its precursor, highlighting its potential in antibacterial applications (Khan, 2017).
3. Organic Synthesis and Material Science
1-(4-Bromophenyl)cyclobutanecarbonitrile finds application in organic synthesis and material science. For instance, Matsuda, Shigeno, & Murakami (2008) described its use in palladium-catalyzed reactions to produce arylated benzolactones (Matsuda, Shigeno, & Murakami, 2008). Additionally, Boswell et al. (2023) utilized a cyclobutadiene derivative for intermolecular [4 + 2] cycloadditions, demonstrating the compound's versatility in chemical syntheses (Boswell, Mansson, Cabrera, Hansen, Oliver, & Burns, 2023).
4. Photocycloaddition Reactions
The compound has been investigated in photocycloaddition reactions. Minter, Winslow, Watson, & Bodige (2002) reported its use in the photochemical [2 + 2] cycloaddition process, demonstrating its potential in creating new molecular structures (Minter, Winslow, Watson, & Bodige, 2002).
Safety And Hazards
特性
IUPAC Name |
1-(4-bromophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFVACFASLQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602579 | |
| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclobutanecarbonitrile | |
CAS RN |
485828-58-8 | |
| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
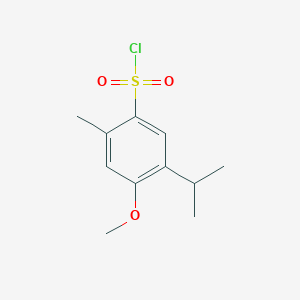
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

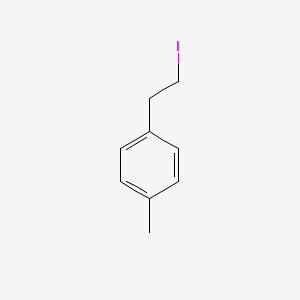

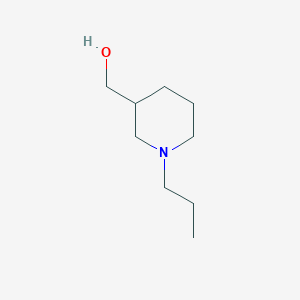
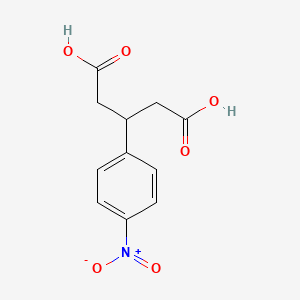
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
